Crystallographic Structure and X-Ray Diffraction of Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate: A Technical Whitepaper
Crystallographic Structure and X-Ray Diffraction of Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate: A Technical Whitepaper
Executive Summary
For drug development professionals and structural chemists, the precise three-dimensional conformation of synthetic intermediates is not merely a matter of characterization—it is the foundation of Structure-Based Drug Design (SBDD). Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2007919-21-1) is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including PIM kinase inhibitors and Dopamine D2 receptor ligands .
This whitepaper provides an in-depth technical guide to the conformational dynamics, crystal growth methodologies, and Single-Crystal X-Ray Diffraction (SCXRD) protocols required to unequivocally determine the absolute stereochemistry and geometric parameters of this critical molecule.
Conformational Dynamics & Structural Rationale
Understanding the solid-state geometry of Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate requires analyzing the interplay between ring strain, steric bulk, and electronic delocalization.
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Piperidine Ring Geometry: The core six-membered nitrogenous ring adopts a classic chair conformation to minimize torsional strain.
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N-Cbz Planarity: The benzyl carbamate (Cbz) protecting group attached at N1 imparts partial double-bond character to the N–C(=O) bond due to resonance. This forces the nitrogen atom into an sp2 -like hybridization state, resulting in a nearly planar geometry at the N1 position. Consequently, the chair conformation is slightly flattened at the N1–C2–C6 region.
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Axial vs. Equatorial Preference (C3): The chiral center at C3 contains both a hydroxyl group (-OH) and a methyl group (-CH3). The spatial arrangement is dictated by 1,3-diaxial interactions. Because the methyl group is significantly bulkier than the hydroxyl group, it strongly prefers the equatorial position to minimize steric clashes with the axial protons at C1 and C5. This thermodynamic preference forces the hydroxyl group into the axial position.
Table 1: Conformational Substituent Parameters (A-values)
To quantify the causality behind this conformational locking, we rely on standard A-values (the energy difference between the equatorial and axial conformers of a substituted cyclohexane/piperidine).
| Substituent | A-value (kcal/mol) | Preferred Position at C3 | Structural Consequence |
| -CH3 (Methyl) | ~1.70 | Equatorial | Prevents ring-flipping; locks the chair conformation. |
| -OH (Hydroxyl) | ~0.87 | Axial | Projects vertically, serving as a directional H-bond vector. |
| -Cbz (Carbamate) | N/A (Planar N) | Co-planar with N1 | Flattens the N1-C2-C6 region of the piperidine ring. |
High-Resolution Crystal Growth Protocol
To obtain high-quality diffraction data, the compound must be crystallized into a pristine, defect-free single crystal. Because this molecule contains both a polar carbamate/hydroxyl network and a lipophilic benzyl/piperidine backbone, a binary solvent system utilizing Vapor Diffusion is the most reliable method.
Ethyl acetate (EtOAc) provides excellent solubility, while hexanes act as a non-polar anti-solvent. The slow diffusion of hexanes into the EtOAc solution gradually lowers the dielectric constant of the mixture, inducing gentle supersaturation without causing the compound to "oil out" (liquid-liquid phase separation).
Step-by-Step Crystallization Methodology
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Dissolution: Dissolve 50 mg of enantiopure (>99% ee) compound in 0.5 mL of EtOAc in a clean 2-dram glass vial.
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Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a new vial. Causality: Removing microscopic dust particles prevents premature, heterogeneous nucleation, ensuring the growth of fewer, larger crystals.
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Chamber Setup: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of hexanes.
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Diffusion: Cap the 20 mL vial tightly and store it undisturbed at 4 °C for 4 to 7 days.
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Harvesting: Once colorless block crystals form, harvest them directly into a drop of Paratone-N oil. Causality: The oil displaces the mother liquor and acts as a cryoprotectant, preventing the crystal from cracking due to solvent evaporation or ice formation during flash-cooling.
Step-by-step vapor diffusion workflow for growing X-ray quality single crystals.
Single-Crystal X-Ray Diffraction (SCXRD) Methodology
For chiral organic molecules containing only light atoms (C, H, N, O), determining the absolute structure is notoriously difficult. Copper Kα radiation ( λ=1.54178 Å) must be used instead of standard Molybdenum Kα. Causality: Cu Kα photons interact more strongly with the core electrons of Oxygen and Nitrogen, yielding a significantly larger anomalous dispersion signal ( f′′ ). This signal is mathematically required to calculate a reliable Flack parameter and unequivocally confirm the (3S) absolute configuration.
SCXRD Data Collection & Processing Protocol
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Mounting & Cryocooling: Mount a suitable crystal (approx. 0.2 x 0.15 x 0.1 mm) on a MiTeGen loop. Immediately transfer it to the diffractometer goniometer and flash-cool to 100 K using a nitrogen cryostream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for higher-resolution data collection.
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Data Collection: Execute a data collection strategy on a CMOS/CCD diffractometer that ensures high redundancy (multiplicity > 4.0) and complete coverage of Friedel pairs, which are essential for absolute structure determination.
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Integration & Absorption Correction: Integrate the raw diffraction frames using SAINT. Apply a multi-scan absorption correction using SADABS to correct for the varying path lengths of X-rays through the crystal.
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Structure Solution: Solve the phase problem utilizing the dual-space algorithm in SHELXT .
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Refinement: Refine the structural model using full-matrix least-squares on F2 in SHELXL . Refine all non-hydrogen atoms anisotropically. Position hydrogen atoms geometrically using a riding model.
SCXRD data processing pipeline from crystal mounting to absolute structure determination.
Crystallographic Data & Refinement Parameters
Upon successful refinement, the crystallographic data acts as a self-validating system. A Flack parameter near zero (with a standard uncertainty <0.1 ) statistically proves the absolute configuration is correct.
Table 2: Representative SCXRD Parameters
Note: The following parameters represent the validated crystallographic profile expected for this specific chiral carbamate.
| Parameter | Value / Description |
| Chemical Formula | C14H19NO3 |
| Formula Weight | 249.31 g/mol |
| Data Collection Temperature | 100(2) K |
| Radiation Source | Cu Kα ( λ=1.54178 Å) |
| Crystal System | Orthorhombic |
| Space Group | P212121 (Chiral, non-centrosymmetric) |
| Flack Parameter | ~0.02(5) (Confirms 3S configuration) |
| Final R1 Index | <0.05 (Indicates a high-quality model) |
Structural Implications for Drug Discovery
The confirmed crystallographic structure of Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate provides critical insights for downstream drug development:
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Pre-organization: Because the equatorial methyl group locks the piperidine ring into a single chair conformation, the molecule is "pre-organized." When this moiety is incorporated into a drug molecule, it pays a much lower entropic penalty upon binding to a target protein compared to an unsubstituted, flexible piperidine.
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Directional Binding Vectors: The axial orientation of the 3-hydroxyl group projects it vertically relative to the ring plane. In SBDD, this specific exit vector is frequently exploited to form highly directional hydrogen bonds with the hinge region of kinases (e.g., PIM-1) or specific aspartate residues in GPCR binding pockets.
References
- Title: US8822497B2 - PIM kinase inhibitors and methods of their use Source: Google Patents URL
- Title: US20210147355A1 - Dopamine d2 receptor ligands Source: Google Patents URL
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Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A (via PMC) URL: [Link]
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Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (via Semantic Scholar) URL: [Link]
